molecular formula C22H23ClN4O3S B11238621 N-(4-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11238621
M. Wt: 459.0 g/mol
InChI Key: ZWTFILILBFDGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-3,4-dihydro-8-methyl-2H-1,5-benzodioxepin-7-carboxamide: Shares a similar benzodioxepin structure but differs in the functional groups attached.

    N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: Similar core structure with variations in the substituents.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23ClN4O3S/c1-2-27-21(16-6-9-18-19(12-16)30-11-3-10-29-18)25-26-22(27)31-14-20(28)24-13-15-4-7-17(23)8-5-15/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,24,28)

InChI Key

ZWTFILILBFDGBC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.